molecular formula C11H10ClNO2 B15208995 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 495417-33-9

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B15208995
CAS No.: 495417-33-9
M. Wt: 223.65 g/mol
InChI Key: PLNYBWKSBUSSHC-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound with a unique structure that includes a chlorophenyl group, a methylisoxazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the reaction of 2-chlorobenzyl alcohol with other reagents to form the desired product. One common method includes the use of gold catalysts such as HAuCl4 or AuCl3 at elevated temperatures (around 80°C) to facilitate the benzylation of o-xylene . Another approach involves the acetylation of 4-chlorobenzyl alcohol in the presence of catalytic amounts of cerium (IV) triflate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and cobalt (II) complex.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is unique due to its combination of a chlorophenyl group, a methylisoxazole ring, and a methanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

495417-33-9

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3

InChI Key

PLNYBWKSBUSSHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)CO

Origin of Product

United States

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